Product packaging for Guanylurea-15N4(Cat. No.:)

Guanylurea-15N4

Cat. No.: B1500095
M. Wt: 106.07 g/mol
InChI Key: SQSPRWMERUQXNE-PQVJJBODSA-N
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Description

Historical Trajectories of Guanylurea (B105422) Research in Academic Contexts

Guanylurea itself has been a subject of academic interest primarily as a transformation product of metformin (B114582), a widely prescribed medication for type 2 diabetes. mun.caoup.com A significant portion of metformin is excreted unchanged and subsequently breaks down into guanylurea in wastewater treatment plants. mun.caoup.com Consequently, much of the research on guanylurea has focused on its environmental prevalence, persistence, and potential ecological impact. mun.caoup.com

Early studies focused on detecting and quantifying guanylurea in environmental samples to understand its fate and transport. oup.com More recent research has delved into its biodegradation, with studies identifying microorganisms capable of breaking down this seemingly persistent compound. researchgate.netnih.gov The synthesis of isotopically labeled forms like Guanylurea-15N4 represents a methodological advancement, enabling more precise and sensitive studies of its environmental pathways and metabolic fate. oup.comsmolecule.com

Fundamental Significance of Nitrogen-15 Isotopic Enrichment in Chemical Systems

Nitrogen-15 (¹⁵N) is a stable isotope of nitrogen with a natural abundance of approximately 0.365%. frontiersin.org Its enrichment in a compound like guanylurea provides a distinct advantage for analytical detection and quantification. The low natural abundance means that introducing a ¹⁵N-labeled compound results in a clear signal against a low background, enhancing the sensitivity of detection. frontiersin.org

The use of ¹⁵N labeling is particularly valuable in several areas:

Metabolic Studies: It allows researchers to trace the metabolic pathways of nitrogen-containing compounds in biological systems with high precision. frontiersin.org

Environmental Tracing: In environmental science, ¹⁵N-labeled compounds can be used to track the movement and transformation of pollutants. wikipedia.org

Analytical Standards: this compound serves as an excellent internal standard in quantitative analysis using mass spectrometry. oup.comnih.gov By adding a known amount of the labeled compound to a sample, researchers can accurately determine the concentration of the unlabeled analyte, correcting for any loss during sample preparation and analysis. oup.com

NMR Spectroscopy: The unique nuclear spin properties of ¹⁵N make it useful in NMR spectroscopy for detailed structural analysis of molecules. symeres.com

Overview of Key Research Areas and Methodological Approaches for this compound

The primary application of this compound lies in its use as an internal standard for the quantification of guanylurea in environmental samples. oup.comnih.gov This is crucial for monitoring the levels of this metformin transformation product in surface waters and wastewater. oup.comresearchgate.net

Methodological Approaches:

The principal analytical technique for detecting and quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . oup.comnih.gov This method offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the compound in complex matrices like water and sediment. oup.com

The general workflow involves:

Sample Collection and Preparation: Water or sediment samples are collected from the environment. oup.comresearchgate.net A known amount of this compound is added to the sample as an internal standard. oup.comresearchgate.net

Chromatographic Separation: The sample is injected into a liquid chromatograph, which separates the different components of the mixture. oup.com

Mass Spectrometric Detection: The separated components are then introduced into a tandem mass spectrometer. The instrument is set to specifically monitor the mass-to-charge ratios of both the unlabeled guanylurea and the this compound internal standard. oup.com

Quantification: By comparing the signal intensity of the unlabeled guanylurea to that of the known amount of added this compound, the concentration of guanylurea in the original sample can be accurately calculated. nih.gov

Research Findings:

Studies utilizing this compound as an internal standard have provided valuable data on the environmental concentrations of guanylurea. For instance, a widespread investigation across watersheds in Canada measured metformin and guanylurea concentrations in hundreds of surface water and sediment samples, using this compound to ensure accurate quantification. oup.comresearchgate.net These studies have consistently shown that guanylurea is a prevalent environmental contaminant, often found at concentrations higher than its parent compound, metformin. oup.comresearchgate.net

Compound Application Analytical Technique
This compoundInternal standard for quantification of guanylureaLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
MetforminParent compound of guanylureaLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4O B1500095 Guanylurea-15N4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6N4O

Molecular Weight

106.07 g/mol

IUPAC Name

bis(15N)(azanyl)methylideneurea

InChI

InChI=1S/C2H6N4O/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7)/i3+1,4+1,5+1,6+1

InChI Key

SQSPRWMERUQXNE-PQVJJBODSA-N

Isomeric SMILES

C(=[15N]C(=O)[15NH2])([15NH2])[15NH2]

Canonical SMILES

C(=NC(=O)N)(N)N

Origin of Product

United States

Synthetic Methodologies for Guanylurea 15n4 and Its Isotopic Precursors

Strategies for Site-Specific ¹⁵N Isotopic Incorporation

Guanylurea (B105422) contains both a guanidino and a ureido group, presenting multiple sites for isotopic labeling. The synthesis of Guanylurea-15N4, which is fully labeled, requires starting materials where all nitrogen atoms are already the ¹⁵N isotope. However, the principles of site-specific labeling are crucial for developing synthetic routes and for mechanistic studies. These strategies primarily involve building the molecule from smaller, pre-labeled precursors.

Key precursors for guanylurea synthesis include cyanoguanidine, urea (B33335), and cyanamide (B42294). The specific labeling of these precursors is the foundational step for producing selectively labeled guanylurea. For instance, research has demonstrated the synthesis of cyanoguanidine with ¹⁵N at specific locations. oup.com One method involves preparing 1-cyanoguanidine-1-¹⁵N from potassium cyanide-¹⁵N, which is first converted to cyanogen (B1215507) bromide-¹⁵N and then reacted with other reagents. oup.com Another approach yields 1-cyano-¹⁵N-guanidine by reacting guanidine (B92328) with cyanogen bromide-¹⁵N. oup.com

The synthesis of ¹⁵N-labeled urea, another critical precursor, has been achieved by reacting ¹⁵N-labeled ammonia (B1221849) with carbon monoxide and sulfur. scielo.brscielo.br General methods for introducing ¹⁵N into guanidino groups also include the use of isotopically labeled derivatization agents like O-methylisourea, which can be synthesized with ¹³C and ¹⁵N labels. nih.govacs.org These techniques underscore the principle of constructing the desired labeled molecule from smaller, isotopically defined building blocks.

Table 1: Examples of ¹⁵N-Labeled Precursor Synthesis

Labeled PrecursorStarting MaterialsKey Reaction StepsCitation
1-Cyanoguanidine-1-¹⁵NPotassium cyanide-¹⁵N, Bromine, 1,2-EthanedithiolPreparation of cyanogen bromide-¹⁵N; Synthesis of 2-imino-1,3-dithiolane-¹⁵N; Reaction with S-methylisothiourea. oup.com
1-Cyano-¹⁵N-guanidineGuanidine, Cyanogen bromide-¹⁵NDirect reaction in DMF. oup.com
Urea-¹⁵N₂Ammonia-¹⁵N, Carbon Monoxide, SulfurReaction in methanol (B129727) under pressure and heat in a specialized reactor. scielo.brresearchgate.net

Optimized Reaction Pathways and Synthetic Route Design for this compound

The most direct and commonly cited synthetic route to guanylurea salts is the reaction of cyanoguanidine with a strong acid. smolecule.comat.ua To produce this compound, the starting material must be the fully labeled Dicyanodiamide-¹⁵N₄. This precursor is commercially available with high isotopic purity (e.g., 98 atom % ¹⁵N).

The reaction involves the hydration of the nitrile group (C≡N) of dicyandiamide (B1669379) in an acidic medium to form the urea moiety of guanylurea. For example, reacting Dicyanodiamide-¹⁵N₄ with hydrochloric acid yields Guanylurea-¹⁵N₄ hydrochloride. smolecule.comat.ua

Reaction Scheme for Guanylurea-¹⁵N₄ Hydrochloride:

Reactants: Dicyanodiamide-¹⁵N₄ ([¹⁵NH₂]C(=¹⁵NH)¹⁵NHC≡¹⁵N) and Hydrochloric Acid (HCl) in an aqueous solution.

Product: Guanylurea-¹⁵N₄ Hydrochloride ([¹⁵NH₂]C(=¹⁵NH)¹⁵NHC(O)¹⁵NH₂ · HCl).

Mechanism: The reaction proceeds via acid-catalyzed hydration of the cyano group of dicyandiamide.

An alternative pathway for the formation of guanylurea involves the alkaline hydrolysis of cyanamide to form urea, which can then react with other species derived from cyanamide to form guanylurea. researchgate.net The industrial synthesis of the dicyandiamide precursor itself often starts from calcium cyanamide, which dimerizes to form cyanamide and subsequently dicyandiamide. google.com A one-step synthesis method to produce dicyandiamide directly from lime nitrogen by controlling pH and temperature has also been patented. google.com

Table 2: Primary Synthetic Route for this compound

Starting MaterialReagentProductCitation
Dicyanodiamide-¹⁵N₄Hydrochloric Acid (HCl)Guanylurea-¹⁵N₄ Hydrochloride smolecule.comat.ua
Dicyanodiamide-¹⁵N₄Sulfuric Acid (H₂SO₄)Guanylurea-¹⁵N₄ Sulfate at.ua
Dicyanodiamide-¹⁵N₄Nitric Acid (HNO₃)Guanylurea-¹⁵N₄ Nitrate (B79036) at.ua

Advanced Purification and Isolation Techniques for Labeled Guanylurea Intermediates

The purity of the final labeled compound is paramount. Following synthesis, the product must be isolated from unreacted starting materials, byproducts, and solvents. For guanylurea and its precursors, common laboratory techniques include crystallization, extraction, and evaporation. For example, in the synthesis of a labeled cyanoguanidine derivative, the product was isolated by evaporating the solvent and extracting the residue with warm ethanol. oup.com Guanylurea salts can often be purified by recrystallization from a suitable solvent. at.ua

Verification of purity and confirmation of the isotopic label's position and incorporation level require advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁵N NMR are indispensable tools. ¹⁵N NMR can directly confirm the presence and chemical environment of the ¹⁵N atoms. at.ua The coupling constants and chemical shifts provide detailed structural information. at.uapolymtl.ca

Mass Spectrometry (MS): MS confirms the molecular weight of the compound, and the M+4 mass shift for this compound (compared to the unlabeled compound) provides direct evidence of full isotopic incorporation. at.ua

Elemental Analysis: This technique verifies the elemental composition (C, H, N, O) of the synthesized compound, ensuring its chemical purity. at.ua

Table 3: Analytical Techniques for Purification and Characterization

TechniquePurposeFindingsCitation
Crystallization PurificationObtains pure crystalline product from solution. at.ua
¹⁵N NMR Isotopic & Structural ConfirmationDirectly observes the ¹⁵N nuclei, confirming label incorporation and position. For the guanylurea cation, three distinct nitrogen signals are observed. at.ua
Mass Spectrometry Isotopic & Structural ConfirmationConfirms the correct molecular weight and isotopic enrichment level. at.ua
Elemental Analysis Purity ConfirmationDetermines the percentage composition of elements to verify chemical formula. at.ua

Considerations for Laboratory and Scalable Synthesis of Isotopic Compounds

Transitioning from a small-scale laboratory synthesis to a larger, scalable process introduces several challenges, particularly for isotopically labeled compounds.

Cost: The primary constraint is the high cost of ¹⁵N-enriched starting materials, such as ¹⁵N-labeled ammonia or potassium cyanide. scielo.br The production cost for highly enriched urea-¹⁵N₂ was reported to be significant, highlighting the economic barrier to large-scale production. researchgate.net

Yield Optimization: Every reaction step must be optimized for maximum yield to conserve the expensive isotope. The synthesis of urea-¹⁵N₂ from ¹⁵NH₃ reported a yield of 76.5% under optimized conditions. researchgate.net

Reaction Conditions and Equipment: Industrial synthesis often requires conditions of high pressure and temperature that are not feasible with standard laboratory glassware. The synthesis of labeled urea from ammonia and CO required a specialized stainless steel reactor, sometimes lined with polytetrafluoroethylene (PTFE), to withstand the reaction conditions and prevent contamination. scielo.brscielo.brresearchgate.net

Purity and Byproducts: At a larger scale, the removal of impurities becomes more complex. For example, in urea synthesis, the formation of biuret (B89757) as a byproduct must be minimized and monitored. researchgate.net Robust purification and quality control protocols are essential to ensure the final product meets the required specifications.

Table 4: Comparison of Laboratory vs. Scalable Synthesis Considerations

FactorLaboratory SynthesisScalable Synthesis
Primary Goal Proof of concept, small quantities for researchCost-effective, high-throughput production
Cost Driver High cost of ¹⁵N precursors. scielo.brCost of precursors, energy, specialized equipment, and labor.
Key Challenge Achieving site-specific labeling, purification of small amounts.Maximizing yield, ensuring batch-to-batch consistency, process safety.
Equipment Standard glassware, bench-scale apparatus. tandfonline.comtandfonline.comSpecialized high-pressure reactors, industrial filtration systems. scielo.brresearchgate.net

Advanced Spectroscopic and Analytical Applications of Guanylurea 15n4

Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N-Labeled Systems

The incorporation of 15N into molecular structures significantly enhances the power of NMR spectroscopy for elucidating molecular structures and reaction mechanisms. beilstein-journals.org The spin-1/2 nucleus of 15N provides narrower line widths compared to the quadrupolar 14N nucleus, leading to higher resolution spectra. wikipedia.org This is particularly advantageous in the study of complex nitrogen-containing compounds like guanylurea (B105422).

15N NMR Chemical Shift Analysis in Mechanistic Investigations

The chemical shift of a 15N nucleus is highly sensitive to its electronic environment, making 15N NMR a powerful tool for investigating reaction mechanisms. Changes in 15N chemical shifts can provide detailed information about changes in bonding, charge distribution, and intermolecular interactions during a chemical transformation. researchgate.net For instance, in studies of enzyme-substrate interactions, the binding of a 15N-labeled substrate like a guanylic acid derivative to an enzyme can cause significant shifts in the 15N NMR signals of the substrate, revealing the specific sites of interaction. nih.gov While direct studies on Guanylurea-15N4 are not extensively detailed in the provided results, the principles derived from studies on similar 15N-labeled compounds are directly applicable.

In mechanistic studies of N-alkylation in azolo-azines, the analysis of 15N chemical shifts, in conjunction with coupling constants, has been crucial for determining the sites of adamantylation and understanding isomerization mechanisms. beilstein-journals.org The data obtained from 1D 15N NMR spectra, which show distinct signals for the labeled nitrogen atoms, are fundamental to these analyses. beilstein-journals.org

Isotopic Perturbation of Chemical Shifts (IPCS) in Complex Systems

Isotopic Perturbation of Chemical Shifts (IPCS) is a subtle but powerful NMR phenomenon used to probe molecular structure and dynamics. The substitution of an atom with one of its heavier isotopes can cause small changes in the chemical shifts of nearby nuclei. These perturbations can reveal information about equilibrium processes, such as tautomerism and hydrogen bonding. nih.gov

Deuterium (B1214612) isotope effects on 15N chemical shifts, for example, are a sensitive indicator of hydrogen bonding. nih.gov In systems with intramolecular hydrogen bonds, the magnitude of the one-bond deuterium isotope effect on the 15N chemical shift can be significantly larger in hydrogen-bonded cases compared to non-bonded ones. nih.gov While specific IPCS studies on this compound are not available in the search results, the technique's applicability to nitrogen-containing systems with exchangeable protons suggests its potential for studying the tautomeric forms and hydrogen bonding patterns within guanylurea and its derivatives. The introduction of a deuterium isotope can perturb an equilibrium, leading to observable changes in chemical shifts that can be used to characterize the system. nih.gov

Multidimensional NMR Techniques with 15N Enrichment

The enrichment of compounds with 15N is a cornerstone of modern multidimensional NMR spectroscopy, particularly in the study of biomolecules and complex organic structures. libretexts.org Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are significantly enhanced by 15N labeling. rsc.orgipb.pt

1H-15N HSQC: This experiment correlates the chemical shifts of protons directly attached to 15N atoms, providing a unique fingerprint for each N-H bond in a molecule. libretexts.org It is an invaluable tool for assigning resonances and monitoring changes in molecular structure and environment.

In the context of this compound, these multidimensional techniques would allow for the unambiguous assignment of all nitrogen and adjacent proton signals. The analysis of 1H-15N and 13C-15N coupling constants, facilitated by these experiments, provides a robust method for structural determination, even in complex mixtures of isomers. beilstein-journals.org

Quantitative 15N NMR in Structural Elucidation

Quantitative 15N NMR is a powerful method for determining the concentration of different nitrogen-containing species in a sample. The use of 15N-enriched compounds is often necessary to overcome the low natural abundance and sensitivity of the 15N nucleus. nih.govosf.io

In a study on the urea-formaldehyde resin synthesis, 15N-enriched urea (B33335) was used to perform detailed quantitative NMR analysis. nih.govosf.io The high spectral dispersion of 15N NMR allowed for the clear distinction and quantification of various intermediates, such as monomethylol urea, and symmetric and asymmetric dimethylol urea. nih.gov This approach provides a much greater level of detail compared to 1H and 13C NMR spectroscopy. nih.gov For this compound, quantitative 15N NMR could be similarly employed to monitor its reactions and determine the yields of its derivatives with high accuracy. The use of a virtual reference allows for the determination of molar amounts of intermediates in reaction mixtures. osf.io

Mass Spectrometry (MS) for Isotopic Tracer Studies

Isotopic tracers are fundamental to the study of metabolic pathways and reaction kinetics. nih.govwiley.com Mass spectrometry is the primary analytical technique for detecting and quantifying these tracers due to its high sensitivity and ability to differentiate between isotopologues based on their mass-to-charge ratios. britannica.com this compound serves as an excellent internal standard for quantifying guanylurea in various matrices. nih.gov

In environmental and biological studies, this compound is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately measure the concentration of guanylurea. nih.gov This is crucial for understanding the fate and effects of metformin (B114582), a widely used pharmaceutical that metabolizes to guanylurea. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound corrects for matrix effects and variations in instrument response, ensuring precise and accurate quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for this compound Derivatives

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental composition of a molecule and the differentiation between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com

For derivatives of this compound, HRMS would be a powerful tool for structural confirmation. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed structure, a high degree of confidence in the identification can be achieved. This is particularly useful in the analysis of complex mixtures, such as those resulting from derivatization reactions or metabolic studies, where numerous products may be formed. nih.gov The combination of chemoselective derivatization and UHRMS can be a valuable resource for profiling complex mixtures. nih.gov

Fragmentation Pathway Analysis and Isotopic Distribution Determination

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing detailed information on its structure and isotopic composition. When subjected to mass spectrometric analysis, particularly tandem mass spectrometry (MS/MS), the fragmentation pattern of the protonated molecule offers a wealth of structural information. sepscience.comnih.govwikipedia.org

For unlabeled guanylurea, which has a nominal mass of 102, the protonated molecule [M+H]+ appears at an m/z of 103. nih.gov In the case of this compound, where all four nitrogen atoms are the heavy isotope ¹⁵N, the nominal mass increases by four units to 106, with the protonated molecule [M+H]+ expected at an m/z of 107.

The fragmentation of protonated guanylurea typically proceeds through the loss of neutral molecules. Common fragmentation pathways for protonated α-amino acids and similar compounds involve the loss of ammonia (B1221849) (NH₃) and a combination of water and carbon monoxide (H₂O + CO). nih.gov For guanylurea, the most abundant fragment ion is often observed at m/z 60, corresponding to the guanidinium (B1211019) ion, and another significant fragment at m/z 43. nsf.gov

Based on the fragmentation of unlabeled guanylurea, a proposed pathway for this compound is initiated by the protonation of the molecule. Collision-induced dissociation (CID) would then lead to the cleavage of the C-N bonds. The labeling with four ¹⁵N atoms would result in predictable mass shifts in the fragment ions. For instance, the fragment corresponding to the guanidinium ion would be shifted, and the observation of these shifted fragments confirms the presence and location of the isotopic labels.

The determination of the isotopic distribution is crucial for confirming the enrichment and purity of this compound. High-resolution mass spectrometry allows for the clear distinction between the signals of the labeled compound and any residual unlabeled species. nih.gov The isotopic cluster of this compound will be centered at a higher m/z compared to the natural isotopic pattern of unlabeled guanylurea. The relative intensities of the peaks within this cluster provide a quantitative measure of the isotopic enrichment.

Table 1: Predicted Mass Spectrometric Data for Guanylurea and this compound

CompoundMolecular FormulaExact Mass[M+H]⁺ (m/z)Major Fragment Ions (m/z)
GuanylureaC₂H₆N₄O102.0542103.061486, 60, 43
This compoundC₂H₆¹⁵N₄O106.0423107.049690, 62, 44

Hyphenated Chromatographic-Mass Spectrometric Approaches

The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the selective and sensitive quantification of guanylurea in complex samples. In this context, this compound is an ideal internal standard. oup.com The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample. researchgate.netmun.ca Since the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. oup.com This allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. mun.ca

Several LC-MS/MS methods have been developed for the analysis of guanylurea in environmental and biological matrices. These methods typically employ reversed-phase chromatography for separation, followed by electrospray ionization (ESI) in the positive ion mode. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Table 2: Exemplary LC-MS/MS Parameters for Guanylurea Analysis using this compound

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase
Mobile PhaseGradient of water and acetonitrile (B52724) with formic acid
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Guanylurea)103 -> 60; 103 -> 43
MRM Transition (this compound)107 -> 62; 107 -> 44

Vibrational Spectroscopy (FTIR, Raman) for ¹⁵N Isotope Effects

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. rsc.org Isotopic substitution, particularly with ¹⁵N, induces noticeable shifts in the vibrational frequencies, which can be used to assign specific vibrational modes and to probe the local environment of the labeled atoms. acs.orgnih.gov

The vibrational spectrum of guanylurea is characterized by several key bands:

N-H stretching vibrations: Typically observed in the region of 3200-3500 cm⁻¹.

C=O stretching vibration: Around 1600-1700 cm⁻¹.

C-N stretching and N-H bending vibrations: In the fingerprint region between 1000 and 1600 cm⁻¹.

Upon ¹⁵N labeling, the N-H stretching and bending modes, as well as the C-N stretching modes, are expected to shift to lower frequencies. The magnitude of the shift depends on the extent to which the nitrogen atoms participate in each vibrational mode. These isotopic shifts can be a powerful tool for validating force field calculations and for providing a more detailed understanding of the molecular vibrations. acs.org For instance, in a study on guanylurea hydrochloride, FTIR and Raman spectroscopy were used to investigate vibrational assignments and the influence of hydrogen bonding. rsc.org Similar studies on ¹⁵N-labeled guanylurea would provide deeper insights into these interactions.

Table 3: Expected ¹⁵N Isotopic Shifts in the Vibrational Spectrum of Guanylurea

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Shift upon ¹⁵N₄ Labeling
N-H Stretch3200-3500Redshift
C=O Stretch1600-1700Minimal Shift
N-H Bend1500-1650Redshift
C-N Stretch1000-1400Redshift

Chromatographic Separation Techniques Coupled with Isotopic Detection

The primary application of this compound in chromatography is as an internal standard for isotope dilution analysis, as detailed in section 3.2.3. However, chromatographic techniques can also be coupled with detectors that are capable of distinguishing between different isotopes.

High-performance liquid chromatography (HPLC) is the standard separation technique for guanylurea. sielc.com When coupled with an isotope ratio mass spectrometer (IRMS), it is possible to determine the isotope ratio of the eluting compounds with very high precision. nih.govnih.gov This technique, known as LC-IRMS, quantitatively converts the eluting analyte into a simple gas, such as CO₂ or N₂, which is then introduced into the IRMS. While primarily used for ¹³C/¹²C analysis, interfaces for ¹⁵N/¹⁴N analysis also exist. nih.gov Such a setup could be used to precisely measure the isotopic enrichment of a this compound sample.

While complete chromatographic separation of isotopologues like guanylurea and this compound is generally not achieved under standard LC conditions due to their nearly identical physicochemical properties, specialized chromatographic systems and conditions can sometimes achieve partial separation. However, for most applications, co-elution is desirable for the purpose of internal standardization. The detection system, typically a mass spectrometer, is then responsible for distinguishing between the analyte and the labeled standard based on their mass-to-charge ratios.

Table 4: Chromatographic Methods and Isotopic Detection

Chromatographic MethodDetectorApplication for this compound
HPLCUVGeneral quantification (no isotopic distinction) sielc.com
LC-MS/MSTriple Quadrupole or Q-TOF MSQuantification via isotope dilution nih.gov
LC-IRMSIsotope Ratio Mass SpectrometerHigh-precision isotope ratio analysis nih.govnih.gov

Mechanistic Elucidation and Reaction Pathway Tracing Via Guanylurea 15n4

Elucidation of Reaction Intermediates and Transition States Using ¹⁵N Labeling

The use of ¹⁵N labeling is a cornerstone in the study of reaction mechanisms, allowing for the detailed tracking of nitrogen atoms throughout a chemical or biological process. This technique is particularly insightful for identifying transient intermediates and characterizing the geometry of transition states.

In the context of guanylurea (B105422), ¹⁵N labeling can help differentiate between proposed reaction pathways. For instance, in studies of the degradation of nitrogen-containing compounds, tracking the ¹⁵N label can confirm the sequence of bond-breaking and bond-forming events. escholarship.org By analyzing the distribution of ¹⁵N in the products, researchers can deduce whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. escholarship.org

One example of this application is in the study of the reaction between azines and amidines. escholarship.org ¹⁵N-labeling studies, in conjunction with kinetic investigations and computational analysis, have been instrumental in distinguishing between a proposed Diels-Alder mechanism and an addition/N₂ elimination/cyclization pathway. escholarship.org The observation of specific ¹⁵N incorporation patterns in the final pyrimidine (B1678525) products can provide clear evidence for one pathway over the other. escholarship.org

Furthermore, ¹⁵N NMR spectroscopy is a key analytical technique in these studies. The chemical shifts and coupling constants in ¹⁵N NMR spectra are sensitive to the electronic environment of the nitrogen atom, providing structural information about intermediates and products. rsc.org For example, changes in the hybridization state of a nitrogen atom during a reaction, such as from sp² to sp³, can be monitored by observing changes in the ¹⁵N chemical shift. This information is critical for understanding the structure of transition states. libretexts.orggithub.io

The table below illustrates hypothetical ¹⁵N NMR chemical shift data that could be used to distinguish between different nitrogen environments in a reaction involving Guanylurea-15N4.

Table 1: Hypothetical ¹⁵N NMR Data for Mechanistic Studies

Nitrogen EnvironmentHybridizationExpected ¹⁵N Chemical Shift Range (ppm)
Guanidinic Nitrogensp²-300 to -320
Urea (B33335) Amide Nitrogensp²-260 to -280
Reaction Intermediate (e.g., tetrahedral)sp³-330 to -350
Final Product (e.g., aminotriazine)sp²-200 to -220

Note: The chemical shift values are illustrative and can vary based on the specific molecular structure and solvent conditions.

Kinetic Isotope Effects (KIEs) in Reaction Kinetics with this compound

Kinetic isotope effects (KIEs) are a sensitive probe of reaction mechanisms, providing information about the rate-determining step and the nature of the transition state. researchgate.net When an atom in a reactant is replaced with its heavier isotope, such as replacing ¹⁴N with ¹⁵N in guanylurea, a change in the reaction rate is often observed. This change is the KIE, expressed as the ratio of the rate constant for the lighter isotope (k_light) to that of the heavier isotope (k_heavy). baranlab.org

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgnih.gov For a reaction involving the cleavage of a C-N or N-H bond in this compound, a k¹⁴/k¹⁵ value significantly different from unity would indicate that this bond cleavage is part of the rate-limiting step. Normal KIEs (k_light/k_heavy > 1) are typical for bond-breaking processes. github.io

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs and provide information about changes in the chemical environment around the labeled atom in the transition state. libretexts.org For example, a change in hybridization at a nitrogen atom from sp² in the reactant to sp³ in the transition state can lead to an inverse secondary KIE (k_light/k_heavy < 1). github.io

The magnitude of the KIE can provide detailed insights into the structure of the transition state. For example, a large primary KIE suggests a symmetric transition state where the bond to the isotope is significantly weakened.

The origin of KIEs lies in the differences in the zero-point vibrational energies (ZPEs) of isotopically substituted molecules. libretexts.orggithub.io A bond to a heavier isotope has a lower vibrational frequency and consequently a lower ZPE. libretexts.org For a bond to be broken, it must be excited to the top of the potential energy barrier. Because the starting ZPE for the heavier isotope is lower, more energy is required to reach the transition state, resulting in a slower reaction rate. libretexts.orgwikipedia.org

The difference in activation energy, and thus the KIE, is related to the difference in ZPE between the ground state and the transition state for the two isotopomers. github.io

Table 2: Illustrative Kinetic Isotope Effect Data

Reaction TypeIsotopic SubstitutionObserved KIE (k_light/k_heavy)Mechanistic Implication
Enzymatic Deamination nih.gov¹⁴N / ¹⁵N (exocyclic amino)1.0158C-N bond cleavage is partially rate-determining. nih.gov
Hydrolytic Deamination nih.gov¹⁴N / ¹⁵N (pyrimidine N-3)0.9879Protonation and rehybridization of N-3 in the transition state. nih.gov
Alanine Oxidation nih.gov¹⁴N / ¹⁵N1.0145Consistent with irreversible C-H bond cleavage. nih.gov

Note: The KIE values are taken from real experimental data for analogous reactions to illustrate the principles.

Primary and Secondary Isotope Effects

Investigation of Nitrogen Transformation Pathways in Complex Chemical Matrices

This compound is an invaluable tracer for studying nitrogen transformation pathways in complex environments such as soil, water, and biological systems. kit.edu By introducing Guanylurea-¹⁵N₄ into these systems, scientists can follow the movement and chemical changes of the labeled nitrogen atoms.

In environmental science, for example, understanding the fate of nitrogen-containing pollutants is crucial. Metformin (B114582), a widely used pharmaceutical, biodegrades in the environment to form guanylurea. oup.comresearchgate.net Using this compound, researchers can track its subsequent degradation pathway, determining whether it is fully mineralized to ammonia (B1221849) and carbon dioxide or if it forms other persistent organic nitrogen compounds. nih.govnih.gov Studies have identified a complete metabolic pathway for guanylurea in certain bacteria, involving its conversion to guanidine (B92328), then to carboxyguanidine, allophanate, and finally to ammonia and carbon dioxide. nih.govnih.gov

This type of tracer study provides critical data for environmental risk assessments and the development of bioremediation strategies. kit.edu

Table 3: Nitrogen Transformation Processes

ProcessDescriptionRelevance to this compound Studies
Nitrification cd-genomics.comgenome.jpThe two-step oxidation of ammonia to nitrate (B79036) via nitrite. genome.jpTracing the fate of ¹⁵N-ammonia released from guanylurea degradation.
Denitrification cd-genomics.comgenome.jpThe reduction of nitrate to dinitrogen gas. genome.jpQuantifying nitrogen loss from the system.
Ammonification cd-genomics.comThe conversion of organic nitrogen to ammonia. cd-genomics.comThe initial step in the mineralization of guanylurea.
Assimilation cd-genomics.comThe uptake of inorganic nitrogen by organisms. cd-genomics.comTracking the incorporation of nitrogen from guanylurea into biomass.

Tracer Studies in Polymer Chemistry and Advanced Materials Development

In the field of polymer chemistry and materials science, ¹⁵N-labeled compounds like this compound can be used as tracers to understand polymerization mechanisms and the stability of nitrogen-containing materials. For instance, if guanylurea or a derivative is used as a monomer or an additive in the synthesis of a polymer, incorporating this compound allows for the investigation of its incorporation into the polymer backbone and its subsequent stability under various conditions.

¹⁵N NMR and other isotopic analysis techniques can be used to characterize the structure of the resulting polymer and to monitor its degradation pathways. polymtl.ca This is particularly important for the development of advanced materials such as energetic materials or flame retardants, where the behavior of nitrogen-containing functional groups is critical to their performance and safety. iae.re.krresearchgate.neticmab.es

For example, a study on the composting degradability of nitrogen-rich energetic binders used a ¹⁵N-labeled polymer to assess the stability of the tetrazole ring during the early stages of biodegradation. polymtl.ca While this study did not use guanylurea directly, the methodology is directly applicable.

Mechanistic Insights in Catalytic Processes Employing this compound as a Probe

This compound can serve as a valuable probe molecule in the study of catalytic processes. By observing the transformation of this compound over a catalyst, researchers can gain insights into the catalyst's activity and selectivity for specific nitrogen transformations. mdpi.com

Isotope tracing experiments can help to identify the active sites on a catalyst and to elucidate the reaction mechanism at the catalyst surface. For example, by analyzing the isotopic composition of the products of a catalytic reaction involving this compound, it is possible to determine which nitrogen atoms in the molecule interact with the catalyst and how they are transformed.

This approach is particularly useful in the development of catalysts for environmental applications, such as the catalytic wet air oxidation of nitrogenous organic pollutants or the selective catalytic reduction (SCR) of nitrogen oxides (NOx) where ammonia or urea-derived compounds are used as reducing agents. While direct studies using this compound as a catalytic probe are not widely reported, the principles of using ¹⁵N-labeled urea in such studies are well-established and directly transferable. researchgate.net

Computational and Theoretical Investigations of Guanylurea 15n4

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Guanylurea-15N4, these methods elucidate the electronic structure and the nature of the chemical bonds, revealing how ¹⁵N substitution influences these characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for studying isotopic effects, which are subtle changes in molecular properties arising from the substitution of one isotope for another. rsc.orgrsc.org In the case of this compound, DFT calculations can predict how the increased mass of the four nitrogen atoms affects the molecule's stability, reactivity, and spectroscopic signatures.

Research findings indicate that DFT can be used to calculate the impact of isotopic substitution on nuclear shielding, which is directly related to NMR chemical shifts. mdpi.com For this compound, this means DFT can predict the ¹⁵N NMR spectrum, offering a theoretical benchmark for experimental studies. The calculations can quantify the upfield or downfield shifts of the terminal guanine (B1146940) nitrogens, which are sensitive to their local chemical environment, including solvent effects and protonation states. nih.gov Furthermore, DFT studies can model the thermodynamic and kinetic isotope effects. rsc.org For example, calculations can determine the change in zero-point vibrational energy (ZPVE) upon ¹⁵N substitution, which is a key factor governing isotope effects in chemical reactions and equilibria. nih.gov Studies on similar nitrogen-containing compounds show that DFT calculations can accurately predict isotopic fractionation factors, which are crucial for understanding the distribution of isotopes in chemical systems.

Table 1: Representative DFT-Calculated Isotopic Effects

ParameterDescriptionTheoretical Significance for this compound
¹⁵N Chemical ShiftChange in the resonance frequency of ¹⁵N nuclei in an NMR experiment compared to a standard.DFT can predict these shifts, aiding in the interpretation of experimental spectra and providing insight into the electronic environment of each nitrogen atom. mdpi.commdpi.com
Vibrational Frequency ShiftDecrease in the frequency of vibrational modes involving nitrogen atoms due to the heavier ¹⁵N isotope.Calculations quantify the shift for C-N stretching and bending modes, reflecting changes in bond strength and reduced mass. wikipedia.org
Zero-Point Vibrational Energy (ZPVE)The lowest possible energy that a molecule can possess. It is dependent on vibrational frequencies.The ZPVE of this compound is lower than its ¹⁴N counterpart, influencing its thermodynamic stability and kinetic isotope effects in reactions. nih.gov
Equilibrium Isotope Effect (EIE)The effect of isotopic substitution on an equilibrium constant.DFT can model the EIE for reactions involving guanylurea (B105422), predicting the preference of ¹⁵N for certain chemical forms. rsc.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often used with various basis sets (e.g., 6-311G(d,p)), provide reliable predictions of molecular geometries and vibrational frequencies. scholarsresearchlibrary.comwayne.edu

For this compound, these calculations begin with optimizing the molecular geometry to find the most stable arrangement of atoms in three-dimensional space. This provides precise values for bond lengths, bond angles, and dihedral angles. While isotopic substitution has a negligible effect on the equilibrium geometry, it significantly impacts the vibrational frequencies. Ab initio calculations can compute the harmonic vibrational frequencies for all normal modes of the molecule. unimi.itunige.ch The substitution of ¹⁴N with the heavier ¹⁵N isotope leads to a predictable decrease in the frequencies of vibrational modes involving the C-N bonds, which can be precisely calculated. wikipedia.org Comparing these calculated frequencies with experimental data from infrared (IR) and Raman spectroscopy allows for unambiguous assignment of the spectral bands. scholarsresearchlibrary.com

Table 2: Typical Ab Initio Calculated Geometrical Parameters for the Guanylurea Backbone

ParameterTypical Calculated Value (Å or °)Basis Set Example
C=O Bond Length1.21MP2/6-311G(d,p)
C-N (Urea) Bond Length1.36MP2/6-311G(d,p)
C-N (Guanidino) Bond Length1.34 - 1.45HF/6-311G(d,p)
N-C-N Angle110 - 125MP2/6-311G(d,p)
C-N-C Angle115 - 120HF/6-311G(d,p)

Note: These are representative values based on calculations of similar functional groups. unimi.itresearchgate.net The precise values for this compound would require specific calculation.

Density Functional Theory (DFT) Studies on 15N Isotopic Effects

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with their environment. columbia.edunih.gov

For this compound, MD simulations can be employed to investigate its behavior in different environments, such as in various solvents or in proximity to other molecules. A key application is to study the interactions between guanylurea and solvent molecules, like water. These simulations can reveal the structure of the solvation shell, the dynamics of hydrogen bonding, and the orientation of solvent molecules around the solute. researchgate.net In a study on the related compound N-guanylurea-dinitramide (FOX-12), MD simulations were used to calculate the binding energies between the solute and different crystal surfaces in various solvents, which helped in predicting the crystal morphology. researchgate.net Similar simulations for this compound could provide insights into its solubility, aggregation tendencies, and interactions with biological macromolecules. nih.gov The isotopic labeling itself does not significantly alter the classical forces in MD, but the parameters derived from quantum calculations (like partial charges) for the ¹⁵N-labeled molecule would be used to ensure accuracy.

Prediction of Spectroscopic Parameters and Isotopic Shifts

A primary application of theoretical chemistry is the prediction of spectroscopic parameters, which can be directly compared with experimental measurements. For this compound, computational methods are invaluable for predicting how isotopic labeling will manifest in different types of spectra. rsc.org

The most pronounced effect of ¹⁵N substitution is on the vibrational spectra (IR and Raman). The frequencies of stretching and bending modes involving the nitrogen atoms are sensitive to the isotopic mass. wikipedia.org Calculations can predict the magnitude of this isotopic shift, which is defined as the difference in vibrational frequency between the ¹⁵N-labeled and the unlabeled compound. This shift is proportional to the square root of the ratio of the reduced masses of the vibrating atoms. For a C-¹⁵N bond compared to a C-¹⁴N bond, this results in a noticeable downward shift in frequency. wikipedia.org

Similarly, in NMR spectroscopy, the chemical shifts of nitrogen and adjacent nuclei can be affected by isotopic substitution. mdpi.com Quantum chemical calculations, particularly DFT, can predict these small but measurable isotopic shifts on the chemical shifts of ¹³C and ¹H nuclei in the molecule. These predictions are crucial for the correct assignment and interpretation of complex NMR spectra. mdpi.com

Table 3: Predicted Isotopic Shifts in Vibrational Frequencies for this compound

Vibrational ModeTypical ¹⁴N Frequency (cm⁻¹)Predicted ¹⁵N Frequency (cm⁻¹)Predicted Isotopic Shift (cm⁻¹)
C-N Stretch~1350~1325~25
N-H Bend~1600~1590~10
C=N Stretch~1650~1620~30

Note: These values are estimations based on general principles of isotopic shifts in vibrational spectroscopy. wikipedia.org Actual values depend on the specific molecular structure and computational method.

Theoretical Models for Nitrogen Isotopic Fractionation Phenomena

Nitrogen isotopic fractionation is the partitioning of nitrogen isotopes (¹⁴N and ¹⁵N) among different substances or chemical species. This phenomenon occurs due to the small differences in the physicochemical properties of the isotopes, leading to an enrichment of one isotope over the other in certain phases or compounds. nih.gov Theoretical models are essential for understanding and quantifying these fractionation processes. caltech.edu

These models are typically based on statistical mechanics and quantum chemistry. By calculating the vibrational frequencies of the isotopically substituted molecules (isotopologues), scientists can determine the reduced partition function ratios. This ratio is a key thermodynamic quantity that governs the equilibrium isotope fractionation factor (α) between two substances. A value of α different from 1 indicates that the isotopes are not distributed randomly and that fractionation is occurring.

For this compound, theoretical models can predict how it will fractionate relative to other nitrogen-containing compounds in a system, such as ammonia (B1221849) or nitrate (B79036) ions. copernicus.org These calculations involve computing the vibrational frequencies for both Guanylurea-¹⁴N₄ and this compound and then using these to derive the partition function ratios. The results can help interpret the natural abundance of ¹⁵N in environmental or biological samples where guanylurea or its derivatives might be present, providing a tool to trace the sources and fate of these compounds. copernicus.org Computational quantum chemistry provides a robust framework for estimating these fractionation factors, especially for complex processes that are difficult to measure experimentally.

Specialized Research Applications of Guanylurea 15n4 in Chemical Sciences

Guanylurea-15N4 as an Analytical Standard for Quantitative 15N Analysis

This compound Hydrochloride is widely utilized as a stable isotope-labeled analytical standard, particularly in quantitative analyses using mass spectrometry (MS). vwr.comlgcstandards.comwikidoc.org As an internal standard, it is essential for accurately quantifying the presence of its unlabeled counterpart, guanylurea (B105422), and other related compounds in various matrices. nih.gov The presence of the heavy nitrogen isotope (¹⁵N) creates a distinct mass shift, allowing the labeled standard to be differentiated from the naturally occurring (¹⁴N) analyte in an MS spectrum. nih.gov

This application is critical in environmental and pharmaceutical research. For instance, it has been used as a standard in the development of high-sensitivity LC-MS/MS methods to detect and quantify polar pharmaceutical compounds in environmental water samples. Commercial suppliers offer this compound Hydrochloride as a certified reference material for this purpose, ensuring the accuracy and reliability of analytical measurements. vwr.comsmolecule.comwikipedia.org Its use as an internal standard corrects for variations in sample preparation and instrument response, enabling precise quantification of analytes like metformin (B114582) and its metabolite guanylurea in environmental and biological samples. nih.gov

Role of this compound in the Synthesis of Other Labeled Chemical Reagents

The utility of this compound extends to its role as a precursor in the synthesis of other ¹⁵N-labeled chemical reagents. The guanylurea structure can undergo reactions to form different salts while retaining the isotopic label. nih.gov For example, this compound can react with various acids, such as nitric acid or perchloric acid, to yield the corresponding labeled salts like this compound nitrate (B79036) or perchlorate. nih.gov

A significant application in this area is the synthesis of labeled energetic materials. Research has shown that guanylurea compounds can be combined with anions like azide (B81097) or nitrotetrazolate to form energetic salts. nih.gov By using this compound as the starting cation, researchers can synthesize new ¹⁵N-labeled energetic materials. These labeled compounds are invaluable in studies aimed at understanding the decomposition mechanisms, reaction kinetics, and safety characteristics of new propellant and explosive formulations, as the isotopic label provides a clear marker for tracing the nitrogen atoms through complex chemical transformations. nih.gov

Advanced Chemical Sensing and Detection Methodologies Employing this compound

This compound and its unlabeled form have specific applications in analytical chemistry for the detection and separation of metal ions. vwr.comlgcstandards.comalfa-chemistry.com It is particularly noted for its use in methods to detect and quantify nickel (Ni) and to separate it from other metals such as cobalt (Co). lgcstandards.comalfa-chemistry.com The guanylurea molecule can act as a ligand, forming complexes with metal ions, a property that is exploited in these analytical techniques.

The use of the ¹⁵N-labeled version, this compound, enhances these methodologies by enabling isotope dilution mass spectrometry (IDMS). This is a powerful quantitative technique that provides high accuracy and precision. By adding a known amount of this compound to a sample, analysts can use the ratio of the labeled to the unlabeled compound measured by MS to determine the exact concentration of any guanylurea-metal complexes or to quantify the unlabeled guanylurea used in the sensing application. This isotopic approach allows for more sensitive and reliable detection in complex sample matrices where interferences might otherwise be a problem.

Investigation of Nitrogen Cycling in Environmental Chemical Systems

Stable isotopes like ¹⁵N are fundamental tools for tracing the movement and transformation of nitrogen in the environment. cymitquimica.com this compound serves as a valuable tracer in studies related to the environmental fate of specific nitrogen-containing pollutants. Guanylurea is a known environmental metabolite of metformin, a widely used pharmaceutical, and its presence in wastewater and surface waters is of increasing concern. nih.gov Using this compound allows researchers to track its degradation pathways and persistence in aquatic and terrestrial systems. nih.gov

Furthermore, the study of the insensitive munition N-guanylurea-dinitramide (FOX-12) reveals that when dissolved in water, it dissociates to produce guanylurea and the dinitramide moiety. While the dinitramide component is susceptible to photolysis, the guanylurea part is photostable but can be degraded by soil bacteria. Research using ¹⁵N-labeled compounds helps elucidate these complex degradation pathways, distinguishing between microbial uptake, transformation, and potential incorporation into the broader environmental nitrogen cycle. cymitquimica.com This is crucial for assessing the environmental impact of such compounds and developing remediation strategies.

Applications in Energetic Materials Research: N-Guanylurea Dinitramide

N-Guanylurea dinitramide (GUDN), also known as FOX-12, is a novel energetic material that has garnered significant attention for its high energy content combined with exceptionally low sensitivity to mechanical stimuli like friction and impact. nih.govnih.gov This combination of properties makes it a promising candidate for use in insensitive munitions (IM) and safer propellant formulations, potentially as a replacement for traditional explosives like RDX. nih.gov

Research has focused on characterizing its physical and chemical properties. nih.gov It is a stable salt of dinitramidic acid with good thermal stability. nih.gov Theoretical and experimental studies have been conducted to understand its thermal decomposition mechanism, which is critical for predicting its stability and performance. These investigations show that the initial decomposition step involves a hydrogen transfer reaction, followed by a series of further reactions breaking down the molecule into gaseous products like CO₂, N₂, and NH₃. Its detonation performance has been measured and calculated, placing it between TNT and RDX in terms of detonation velocity and pressure. nih.gov

Below is a table summarizing key properties of N-Guanylurea dinitramide (FOX-12).

PropertyValueSource(s)
Common Names N-Guanylurea dinitramide, GUDN, FOX-12 nih.govnih.gov
Molecular Formula C₂H₆N₈O₅
Bulk Crystal Density 1.7545 g/cm³ nih.gov
Heat of Formation (ΔH_f) -355 kJ/mol nih.govnih.gov
Activation Energy (E_a) 277 kJ/mol nih.govnih.gov
Ignition Temperature 192 °C nih.govnih.gov
Measured Detonation Velocity 7970 m/s

Future Research Trajectories and Methodological Innovations with Guanylurea 15n4

Development of Novel Synthetic Routes for Diverse 15N-Labeled Guanylurea (B105422) Derivatives

The synthesis of Guanylurea-15N4 typically involves the use of 15N-labeled precursors. alfa-chemistry.com Future research is focused on developing more versatile and efficient synthetic routes to produce a wider range of 15N-labeled guanylurea derivatives. These advancements are crucial for expanding the scope of its applications.

One promising approach is the direct incorporation of 15N atoms using labeled reagents such as 15NH4Cl or 15NH3 gas in reactions with cyanoguanidine. alfa-chemistry.comCurrent time information in Bangalore, IN. This method allows for the precise placement of 15N atoms within the guanylurea structure. Another avenue is isotopic exchange , where 14N atoms in an existing guanylurea molecule are replaced with 15N atoms. alfa-chemistry.com This can be particularly useful for labeling specific functional groups like amines and amides. alfa-chemistry.com

Furthermore, biosynthetic incorporation presents a novel strategy, especially for creating complex derivatives. alfa-chemistry.com In this method, microorganisms could be cultured in a medium containing a 15N source like 15NH4Cl to produce 15N-labeled guanylurea precursors. alfa-chemistry.com Research into chemo-enzymatic strategies, combining the selectivity of enzymes with the versatility of chemical synthesis, could also yield highly specific and complex labeled guanylurea derivatives.

A key area of development will be the synthesis of derivatives with tailored functionalities. For instance, attaching photoactive or fluorescent moieties to the this compound scaffold could create powerful probes for imaging studies. Similarly, the synthesis of polymer-bound this compound derivatives could lead to new materials with applications in catalysis or separation sciences. The development of one-pot, multi-component reactions for the synthesis of these derivatives will be a significant step towards making these compounds more accessible for a broader range of research.

Integration of this compound with Emerging Hyphenated Analytical Techniques

This compound is already utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of its non-labeled analog, guanylurea, in environmental and biological samples. nih.govresearchgate.net The future will see its integration with a broader array of emerging hyphenated analytical techniques, enhancing sensitivity, selectivity, and the scope of its applications.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful technique for analyzing polar compounds like guanylurea. nih.govnih.gov Coupling CE with MS allows for high-resolution separation and sensitive detection. The use of this compound as an internal standard in CE-MS methods can improve the accuracy and precision of guanylurea quantification in complex matrices. nih.gov

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is another promising technique. edpsciences.org While guanylurea itself is non-volatile, derivatization can make it amenable to GC analysis. mun.ca GC-IRMS can then be used to precisely measure the 15N enrichment in this compound and its metabolites, providing valuable insights into nitrogen cycling and metabolic pathways. edpsciences.org

The integration of this compound with advanced mass spectrometry techniques like high-resolution mass spectrometry (HRMS) will enable more detailed structural elucidation of its transformation products. researchgate.net Furthermore, the coupling of separation techniques with inductively coupled plasma mass spectrometry (ICP-MS) could open up new avenues for studying the interactions of guanylurea with metals. numberanalytics.com

The following table summarizes the potential integration of this compound with various hyphenated techniques and their research implications:

Hyphenated TechniqueApplication with this compoundResearch Implications
LC-MS/MS Internal standard for guanylurea quantification. nih.govresearchgate.netAccurate monitoring in environmental and biological systems.
CE-MS Enhanced separation and detection of polar analytes. nih.govnih.govImproved analysis in complex biological matrices.
GC-IRMS Precise measurement of 15N enrichment after derivatization. edpsciences.orgmun.caElucidation of metabolic pathways and nitrogen cycling.
LC-HRMS Structural elucidation of transformation products. researchgate.netIdentification of novel metabolites and degradation products.
LC-ICP-MS Studying interactions with metal ions. numberanalytics.comUnderstanding the role of guanylurea in metal complexation and transport.

Exploration of New Catalytic Transformations Involving 15N-Labeled Compounds

The presence of multiple nitrogen atoms in this compound makes it an intriguing candidate for exploring novel catalytic transformations. Research in this area could lead to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms.

One area of exploration is the use of this compound as a ligand in transition-metal catalysis . The guanidinyl group can coordinate with metal centers, and the 15N label would allow for detailed mechanistic studies using techniques like NMR spectroscopy. This could facilitate the development of new catalysts for a variety of organic transformations. For instance, ruthenium(II) catalysts have been used for nucleophilic aromatic substitution reactions with 15N-labeled amines. thieme-connect.de A similar approach with this compound could lead to novel C-N bond-forming reactions.

Another research direction is the investigation of the catalytic activity of guanylurea derivatives themselves. For example, the catalytic effect of ferrocenyl energetic catalysts on the decomposition of N-Guanylurea dinitramide (FOX-12), a guanylurea derivative, has been studied. researchgate.netacs.org By using 15N-labeled guanylurea, the role of specific nitrogen atoms in the catalytic cycle could be elucidated.

Furthermore, exploring the use of this compound in organocatalysis could be a fruitful area of research. The basicity of the guanidine (B92328) group can be harnessed to catalyze reactions such as Michael additions, aldol (B89426) reactions, and other base-catalyzed transformations. The 15N label would serve as a valuable probe to study the catalyst's structure and reactivity during the reaction.

Expansion of Computational Models for Complex Isotopic Systems

Computational chemistry offers powerful tools to complement experimental studies of isotopically labeled compounds. Expanding computational models for complex isotopic systems involving this compound will provide deeper insights into its structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a valuable method for studying 15N-labeled compounds. acs.orgnih.gov DFT calculations can be used to predict NMR chemical shifts, vibrational frequencies, and reaction pathways involving this compound. acs.orgnih.gov By comparing calculated and experimental data, a more detailed understanding of the molecule's electronic structure and its interactions with its environment can be achieved. For example, DFT has been used to study the adsorption of 15N-labeled adenine (B156593) on metal surfaces and to calculate 15N chemical shifts in solvated dipeptides. acs.orgnih.gov

Molecular Dynamics (MD) simulations can be employed to study the conformational dynamics of this compound and its interactions with biomolecules or other chemical species. The isotopic labeling can be incorporated into the force fields to investigate kinetic isotope effects on dynamic processes. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model enzymatic reactions or other processes occurring in a complex environment. The reactive center, including the 15N-labeled part of this compound, can be treated with a high level of quantum mechanics, while the surrounding environment is described by a more computationally efficient molecular mechanics force field.

Developing more accurate and efficient computational models for 15N isotopic systems will be crucial for interpreting experimental data and for the in-silico design of new experiments and applications for this compound. plos.org

Unexplored Applications in Frontier Areas of Chemical Sciences

The unique properties of this compound open up possibilities for its use in several frontier areas of chemical sciences that are currently underexplored.

In metabolomics , this compound can be used as a tracer to study nitrogen metabolism in various organisms. alfa-chemistry.com By tracking the incorporation of 15N into different metabolites, researchers can map out metabolic pathways and understand how they are affected by disease or environmental factors. researchgate.net

In structural biology , 15N-labeled compounds are essential for nuclear magnetic resonance (NMR) studies of proteins and nucleic acids. alfa-chemistry.comsymeres.com While not a direct component of these biomolecules, this compound could be used as a probe to study interactions with specific binding sites or as a component in the synthesis of novel labeled ligands.

A particularly exciting frontier is the development of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy (MRS) and imaging (MRI). rsc.org Hyperpolarization can dramatically increase the NMR signal of 15N, allowing for real-time imaging of metabolic processes in vivo. This compound could be a precursor for the synthesis of such probes, potentially leading to new diagnostic tools for a range of diseases.

In materials science , the incorporation of this compound into polymers or other materials could lead to the development of "smart" materials with novel properties. The 15N label could be used to monitor changes in the material's structure or environment.

Finally, in astrochemistry , the study of isotopically labeled molecules is crucial for understanding the chemical processes occurring in interstellar space. While speculative, the potential formation of guanylurea-like molecules in prebiotic environments makes the study of its 15N-labeled isotopologues relevant to understanding the origins of life. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.